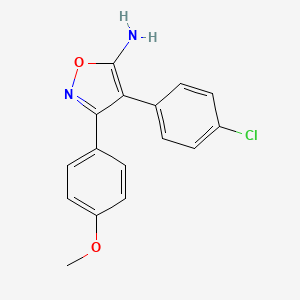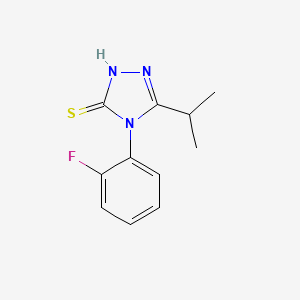
4H-1,2,4-Triazole-3-thiol, 4-(2-fluorophenyl)-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and an isopropyl group attached to the triazole ring, along with a hydrosulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzonitrile and a suitable nucleophile.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halides in the presence of a base.
Incorporation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using hydrogen sulfide or a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The fluorophenyl group and the triazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The hydrosulfide group may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-5-methyl-4H-1,2,4-triazole: Similar structure but with a methyl group instead of an isopropyl group.
4-(2-Chlorophenyl)-5-isopropyl-4H-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-(2-Fluorophenyl)-5-ethyl-4H-1,2,4-triazole: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the combination of its fluorophenyl and isopropyl groups, which confer specific chemical and biological properties. The presence of the hydrosulfide group further distinguishes it from other triazole derivatives, potentially enhancing its reactivity and biological activity.
Properties
Molecular Formula |
C11H12FN3S |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12FN3S/c1-7(2)10-13-14-11(16)15(10)9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,14,16) |
InChI Key |
VAQUTMZRGWRAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11051935.png)

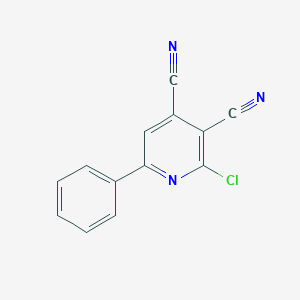
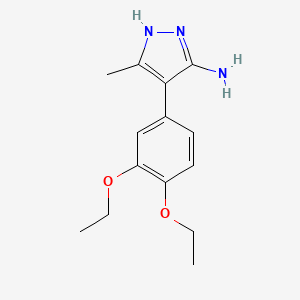
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051975.png)
![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
![3-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051994.png)
![3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052001.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11052019.png)
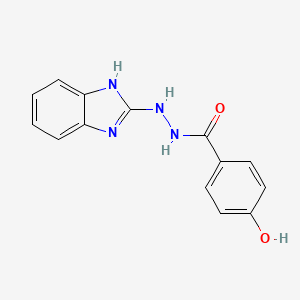
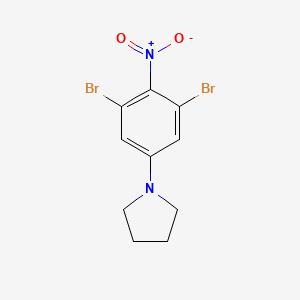
![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)
